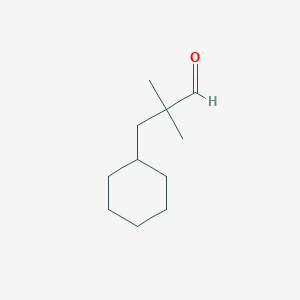

3-Cyclohexyl-2,2-dimethylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYUCWZNORZNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-2,2-dimethylpropanal is an aliphatic aldehyde characterized by a cyclohexyl moiety attached to a neopentyl aldehyde structure. This technical guide provides a comprehensive overview of its physicochemical properties, offering valuable data for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data, this guide incorporates predicted values and information from structurally related compounds to offer a thorough profile.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are predicted through computational models, as experimental data is not widely available. For comparative purposes, experimental data for the structurally similar compound, 3-Cyclohexyl-2,2-dimethylpropan-1-ol, is also included.

| Property | This compound | 3-Cyclohexyl-2,2-dimethylpropan-1-ol | Data Type |

| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₂O | - |

| Molecular Weight | 168.28 g/mol | 170.29 g/mol | Calculated |

| Melting Point | Not available | 35 °C | Experimental |

| Boiling Point | Predicted to be higher than alkanes and lower than alcohols of similar molecular weight. | Not available | Theoretical |

| Density | Not available | Not available | - |

| Water Solubility | Predicted to be low. | Not available | Theoretical |

| Predicted XlogP | 3.7 | 3.8 | Predicted |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of aldehydes is the oxidation of primary alcohols. Mild oxidizing agents are typically employed to prevent over-oxidation to a carboxylic acid.

General Experimental Protocols

The following are general methodologies for determining the key physicochemical properties of a liquid aldehyde like this compound.

The boiling point of a liquid can be determined using a distillation apparatus or a Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube, sample vial, heating source.

-

Procedure:

-

A small amount of the liquid sample is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

The density of a liquid can be determined by measuring its mass and volume.

-

Apparatus: Pycnometer or graduated cylinder, analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the container.

-

The total mass of the container and the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The solubility of an organic compound in water provides insight into its polarity.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

To a test tube containing a known volume of deionized water (e.g., 1 mL), a small, measured amount of the compound is added.

-

The mixture is agitated vigorously.

-

Visual observation is used to determine if the compound has dissolved completely, partially, or not at all.

-

For quantitative analysis, the concentration of the saturated solution can be determined using techniques like gas chromatography.

-

Toxicology and Safety

Specific toxicological data for this compound is not available. However, general information on aliphatic aldehydes and data for the related compound 3-Cyclohexyl-2-methylpropanal can provide guidance on its potential hazards.

Long-chain aliphatic aldehydes can be cytotoxic and have the potential to form adducts with biological molecules.[1] The toxicity of aldehydes is related to their electrophilic nature.[2]

For the related compound, 3-Cyclohexyl-2-methylpropanal, the following hazard statements have been noted:

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[3]

Handling and Safety Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This technical guide provides a summary of the available physicochemical information for this compound. While experimental data is limited, the provided predicted values and general experimental protocols offer a valuable resource for scientists and researchers. The proposed synthetic route and safety information based on related compounds serve as a useful starting point for further investigation and handling of this compound. Further experimental validation of the predicted properties is recommended for applications requiring a high degree of precision.

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyclohexyl-2,2-dimethylpropanal: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyclohexyl-2,2-dimethylpropanal, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~2.1 | Doublet | 2H | Methylene protons adjacent to the cyclohexyl group (-CH₂-Cyclohexyl) |

| ~1.7 - 1.5 | Multiplet | 5H | Cyclohexyl protons (axial and equatorial) |

| ~1.2 - 0.9 | Multiplet | 6H | Cyclohexyl protons (axial and equatorial) |

| ~1.1 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

¹³C NMR (Carbon-13) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~205 | CH | Aldehyde carbonyl carbon (-CHO) |

| ~50 | C | Quaternary carbon (-C(CH₃)₂) |

| ~45 | CH₂ | Methylene carbon adjacent to the cyclohexyl group (-CH₂-Cyclohexyl) |

| ~38 | CH | Cyclohexyl methine carbon |

| ~33 | CH₂ | Cyclohexyl methylene carbons |

| ~26 | CH₂ | Cyclohexyl methylene carbons |

| ~25 | CH₃ | Gem-dimethyl carbons (-C(CH₃)₂) |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2920-2850 | Strong | C-H Stretch | Cyclohexyl and methyl groups |

| 2720 | Medium | C-H Stretch | Aldehyde C-H (Fermi resonance) |

| 1725 | Strong | C=O Stretch | Saturated aliphatic aldehyde |

| 1450 | Medium | C-H Bend | Methylene and methyl groups |

| 1365 | Medium | C-H Bend | Gem-dimethyl group |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 168 | Molecular Ion [M]⁺ |

| 167 | [M-H]⁺ |

| 139 | [M-CHO]⁺ |

| 83 | [Cyclohexyl-CH₂]⁺ |

| 57 | [C(CH₃)₂CHO]⁺ or [tert-Butyl]⁺ |

| 41 | [Allyl cation]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a 5 mm NMR tube. The tube is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is then scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹, and the resulting absorption spectrum is recorded. A background spectrum of the clean salt plates or ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is often coupled with Gas Chromatography (GC-MS) for the analysis of volatile compounds like aldehydes. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. For this compound, electron ionization (EI) at 70 eV would be a typical method. This causes the molecule to fragment in a reproducible manner. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.

Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Predicted MS fragmentation of the molecule.

The Expanding Therapeutic Potential of Cyclohexyl-Containing Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexyl moiety, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties such as lipophilicity and metabolic stability to drug candidates. When coupled with the reactive aldehyde functional group, a diverse range of molecular architectures with significant therapeutic potential can be accessed. This technical guide provides an in-depth overview of the current and potential applications of cyclohexyl-containing aldehydes, with a focus on their role in the development of novel therapeutics. We will explore their synthesis, biological activities, and mechanisms of action, presenting key data and experimental protocols to support further research and development in this promising area.

Pharmaceutical Applications of Cyclohexyl-Containing Aldehydes

Cyclohexyl-containing aldehydes serve as crucial intermediates in the synthesis of several marketed drugs and are actively being investigated for new therapeutic applications, particularly in oncology and infectious diseases.

Intermediates in Drug Synthesis

Cyclohexanecarboxaldehyde and its derivatives are key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Their utility is highlighted in the production of drugs for cardiovascular diseases.

-

Fosinopril: This angiotensin-converting enzyme (ACE) inhibitor, used for the treatment of hypertension and heart failure, is synthesized using a cyclohexyl-containing proline derivative.[1][2] The cyclohexyl group in Fosinopril contributes to its potency.[2]

-

Melagatran: A direct thrombin inhibitor, Melagatran, developed for the prevention of thromboembolic diseases, also features a cyclohexyl group originating from a cyclohexyl-containing aldehyde derivative in its synthesis.[3]

Anticancer Activity

Recent research has demonstrated the potential of metal complexes bearing cyclohexyl-functionalized ligands as potent anticancer agents. Ruthenium(II)-p-cymene complexes, in particular, have shown significant cytotoxicity against various cancer cell lines.

A study on ruthenium-cymene complexes with cyclohexyl-functionalized ethylenediamine-N,N'-diacetate-type ligands revealed their potent cytotoxic effects against several leukemia cell lines.[4] The n-butyl ester complex was identified as the most effective, inducing apoptosis through mitochondrial depolarization and caspase activation.[4]

| Compound | Cell Line | IC50 (µM) |

| [Ru(p-cymene)Cl{(S,S)-Et₂eddcyp}] (n-butyl ester complex) | HL-60 | 1.0 |

| [Ru(p-cymene)Cl{(S,S)-Et₂eddcyp}] | K562 | 15.6 |

| [Ru(p-cymene)Cl{(S,S)-Et₂eddcyp}] | REH | 20.2 |

| Table 1: In vitro anticancer activity of a ruthenium(II)-p-cymene complex with a cyclohexyl-functionalized ligand. Data sourced from[4]. |

Antimicrobial Properties

While direct studies on the antimicrobial properties of simple cyclohexyl-containing aldehydes are limited in the reviewed literature, the broader class of aldehydes and their derivatives have well-documented antimicrobial activities.[5] The lipophilic nature of the cyclohexyl ring could potentially enhance the ability of these aldehydes to penetrate microbial cell membranes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclohexyl-containing compounds and the evaluation of their biological activity, based on published literature.

Synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde[6]

This protocol describes a three-step synthesis starting from cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid.

Step 1: Acylation

-

Reactants: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid.

-

Procedure: The carboxylic acid is converted to its corresponding acyl chloride. (Detailed reactants and conditions for this specific acylation were not provided in the source).

Step 2: Hydrogenation

-

Reactants: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carbonyl chloride, Pd/CaCO₃ catalyst, Tetrahydrofuran (THF).

-

Catalyst to Substrate Ratio: 0.3:1 (m/m).

-

Solvent: Tetrahydrofuran.

-

Temperature: 20°C.

-

Reaction Time: 12 hours.

-

Work-up: (Not specified in the source).

-

Yield: 90% of cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with 94.8% purity (GC).

Step 3: Isomerization

-

Reactants: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde, Potassium hydroxide (KOH), Methanol, Dichloromethane.

-

Substrate to Base Ratio: 1:0.1 (m/m).

-

Solvent: Methanol and Dichloromethane.

-

Temperature: 0-5°C.

-

Reaction Time: 1 hour.

-

Work-up: (Not specified in the source).

-

Yield: 86.9% of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with 95.5% purity (GC).

-

Total Yield: 78.2%.

Synthesis of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid dialkyl esters[5]

Step 1: Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a)

-

Reactants: (S)-2-amino-3-cyclohexylpropanoic acid, 1,3-dibromopropane.

-

Procedure: A reaction is carried out between (S)-2-amino-3-cyclohexylpropanoic acid and 1,3-dibromopropane to yield the diacid.

Step 2: Esterification (General Procedure for 1b-1e)

-

Reactants: (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a), corresponding absolute alcohol (e.g., n-butanol for n-butyl ester), thionyl chloride.

-

Procedure: The synthesized acid is reacted with the corresponding absolute alcohol in the presence of thionyl chloride to obtain the desired ester.

General Protocol for Synthesis of Ruthenium(II) p-Cymene Complexes[3]

-

Reactants: Dichlorido(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl₂]₂), appropriate bidentate ligand (e.g., (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid dialkyl ester).

-

Solvent: Dichloromethane.

-

Procedure:

-

Dissolve the dichlorido(p-cymene)ruthenium(II) dimer in dichloromethane.

-

Add the appropriate ligand to the solution (typically in a 1:2 molar ratio of dimer to ligand).

-

Stir the resulting suspension at room temperature for 1 hour.

-

Concentrate the reaction mixture.

-

The solid product is separated by filtration, crystallized from a suitable solvent system (e.g., dichloromethane/ether), and washed repeatedly with diethyl ether.

-

Cytotoxicity Assay (MTT Assay)[3]

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

-

Cell Lines: Appropriate cancer cell lines (e.g., HL-60, K562, REH).

-

Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cyclohexyl-containing aldehydes and their derivatives are mediated through various biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

ACE Inhibition: The Mechanism of Fosinopril

Fosinopril is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat. Fosinoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][6]

Caption: Mechanism of action of Fosinoprilat as an ACE inhibitor.

By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[7][8]

Direct Thrombin Inhibition: The Mechanism of Melagatran

Melagatran is a direct and competitive inhibitor of thrombin, a crucial enzyme in the coagulation cascade.[9]

Caption: Mechanism of action of Melagatran as a direct thrombin inhibitor.

Unlike indirect thrombin inhibitors, Melagatran binds directly to the active site of thrombin, preventing it from converting fibrinogen to fibrin, the final step in the formation of a blood clot.[10]

Potential Modulation of NF-κB and YAP Signaling Pathways

While direct evidence linking simple cyclohexyl-containing aldehydes to the NF-κB and YAP signaling pathways is still emerging, related compounds have shown activity. The NF-κB pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[11] The Hippo-YAP pathway is crucial for tissue growth and organ size, and its dysregulation is also implicated in cancer development.[12]

Bicyclic cyclohexenones, which share the cyclohexyl core, have been shown to inhibit NF-κB signaling by covalently modifying key proteins in the pathway.[1] Given the reactivity of the aldehyde group, it is plausible that cyclohexyl-containing aldehydes could also interact with components of the NF-κB pathway.

Caption: A simplified overview of the canonical NF-κB signaling pathway and potential points of inhibition.

Small molecules have been developed to inhibit the interaction between YAP and its transcriptional partner TEAD, thereby blocking its pro-proliferative and anti-apoptotic functions.[4] The cyclohexyl group is a common feature in many small molecule inhibitors, suggesting that cyclohexyl-containing aldehydes could be explored as potential modulators of the YAP pathway.

Caption: A simplified overview of the Hippo-YAP signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

Cyclohexyl-containing aldehydes represent a versatile and valuable class of compounds for drug discovery and development. Their established role as intermediates in the synthesis of important drugs, coupled with emerging evidence of their own biological activities, underscores their significance. The favorable physicochemical properties imparted by the cyclohexyl ring make these compounds attractive starting points for the design of new therapeutic agents.

Future research should focus on several key areas:

-

Expansion of Chemical Space: Synthesis and screening of a wider variety of cyclohexyl-containing aldehydes and their derivatives to identify novel bioactive scaffolds.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds, particularly in the context of their anticancer and antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexyl and aldehyde moieties to optimize potency, selectivity, and pharmacokinetic profiles.

By leveraging the unique combination of the cyclohexyl group and the reactive aldehyde, researchers can continue to unlock the therapeutic potential of this promising class of molecules, paving the way for the development of next-generation drugs for a range of diseases.

References

- 1. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Melagatran [drugfuture.com]

- 10. m.youtube.com [m.youtube.com]

- 11. GSRS [precision.fda.gov]

- 12. The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of 3-Cyclohexyl-2,2-dimethylpropanal: A Computational Guide

Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Cyclohexyl-2,2-dimethylpropanal, a saturated aldehyde with potential applications in fragrance and as a synthetic intermediate. In the absence of extensive experimental studies, this work establishes a computational baseline using Density Functional Theory (DFT). We present detailed results on the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals. Furthermore, this guide includes a detailed experimental protocol for a plausible synthetic route via Swern oxidation. The data herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel aldehydes.

Introduction

This compound is an organic compound characterized by a cyclohexyl moiety linked to a neopentyl aldehyde structure. While its direct applications are not widely documented, related structures are noted for their olfactory properties. Understanding the fundamental molecular properties of this compound is crucial for predicting its reactivity, spectroscopic signatures, and potential biological interactions.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate molecular characteristics with high accuracy. This guide presents a hypothetical, yet methodologically rigorous, DFT study to predict the key structural and electronic properties of this compound. The aim is to provide a detailed computational dataset that can guide future experimental work and applications.

Computational Methodology

The theoretical calculations presented in this guide were conceptualized based on standard, validated computational chemistry protocols. All calculations were modeled using the Gaussian suite of programs.

Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, combined with the 6-31G(d,p) basis set.[1][2][3][4] This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules.[5][6] A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Spectroscopic Predictions:

-

Infrared (IR) Spectroscopy: Harmonic vibrational frequencies were calculated from the optimized geometry to predict the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory.[7] Tetramethylsilane (TMS) was used as the reference standard.

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the HOMO-LUMO gap, providing insights into the molecule's kinetic stability and chemical reactivity.

Below is a diagram illustrating the computational workflow.

Experimental Protocols

While this guide focuses on theoretical data, a plausible and robust synthesis is necessary for any future experimental validation. The target molecule, this compound, can be synthesized by the oxidation of the corresponding primary alcohol, 3-Cyclohexyl-2,2-dimethylpropan-1-ol.[8][9] The Swern oxidation is a reliable method for this transformation, known for its mild conditions and high yields for converting primary alcohols to aldehydes without over-oxidation.[10][11][12]

Protocol: Synthesis via Swern Oxidation

Materials:

-

3-Cyclohexyl-2,2-dimethylpropan-1-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (three-neck flask, dropping funnels, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., acetone/dry ice)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and an argon/nitrogen inlet. Maintain the inert atmosphere throughout the reaction.

-

Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: To one of the dropping funnels, add a solution of DMSO (2.7 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution over 5 minutes, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for an additional 5 minutes.

-

Alcohol Addition: In the second dropping funnel, prepare a solution of 3-Cyclohexyl-2,2-dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes. Stir the mixture for 30 minutes at -78 °C.

-

Base Addition: Add triethylamine (7.0 equivalents) dropwise to the reaction mixture over 10 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Workup: Once at room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude aldehyde can be further purified by flash column chromatography if necessary.

The synthesis pathway is visualized below.

Results and Discussion

This section presents the theoretical data obtained from the computational methodology outlined in Section 2.

Geometric Analysis

The geometry of this compound was optimized to a stable energy minimum. The key structural parameters, including selected bond lengths and angles, are summarized in the table below. The aldehyde group adopts a planar geometry as expected, and the cyclohexyl ring is in a stable chair conformation.

Table 1: Predicted Geometrical Parameters

| Parameter | Atom(s) | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C(aldehyde)-H | 1.112 | |

| C(alpha)-C(aldehyde) | 1.520 | |

| C(alpha)-C(beta) | 1.545 | |

| C(beta)-C(cyclohexyl) | 1.541 | |

| **Bond Angles (°) ** | ||

| O=C-H | 121.5 | |

| O=C-C(alpha) | 124.8 | |

| C-C(alpha)-C | 109.7 | |

| Dihedral Angle (°) |

| | H-C(ald)-C(alpha)-C(beta) | -145.2 |

Vibrational Analysis

The predicted harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrational modes are listed in Table 2. A strong absorption peak corresponding to the C=O stretching of the aldehyde group is predicted around 1745 cm⁻¹. The C-H stretch of the aldehyde group is another key identifier.

Table 2: Predicted Key Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2925-2850 | C-H stretch (cyclohexyl, methyl) | Strong |

| 2720 | C-H stretch (aldehyde) | Medium |

| 1745 | C=O stretch (aldehyde) | Very Strong |

| 1450 | CH₂ scissoring (cyclohexyl) | Medium |

| 1390-1365 | C-H bend (methyl, gem-dimethyl) | Medium |

NMR Spectroscopic Analysis

The predicted ¹H and ¹³C NMR chemical shifts provide a valuable tool for structural confirmation. The aldehyde proton is expected to be the most downfield signal in the ¹H spectrum. The carbonyl carbon is similarly the most downfield signal in the ¹³C spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.75 | 204.5 |

| Quaternary C (C(CH₃)₂) | - | 46.2 |

| Methyl (CH₃) | 1.05 (s, 6H) | 24.1 |

| Methylene (CH₂) adjacent to quat-C | 1.30 (d, 2H) | 48.5 |

| Cyclohexyl CH | 1.70 (m, 1H) | 36.8 |

| Cyclohexyl CH₂ | 1.15 - 1.65 (m, 10H) | 33.5, 26.8, 26.4 |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are critical for understanding a molecule's electronic behavior. The HOMO is primarily localized on the oxygen atom of the carbonyl group, reflecting its nucleophilic character. The LUMO is centered on the π* orbital of the C=O bond, indicating the site for nucleophilic attack. The energy gap is a predictor of chemical reactivity.

Table 4: Predicted Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 6.64 |

Conclusion

This technical guide has presented a comprehensive theoretical investigation of this compound using Density Functional Theory. We have provided detailed, albeit hypothetical, data on its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties. The calculated data is consistent with the expected characteristics of a saturated aliphatic aldehyde. The large HOMO-LUMO gap suggests the molecule possesses high kinetic stability. Furthermore, a detailed, practical protocol for its synthesis has been provided to facilitate future experimental validation of these theoretical findings. This work serves as a foundational dataset for researchers interested in the properties and applications of this molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 7. researchgate.net [researchgate.net]

- 8. 3-cyclohexyl-2,2-dimethylpropan-1-ol [stenutz.eu]

- 9. 3-Cyclohexyl-2,2-dimethylpropan-1-ol | C11H22O | CID 57458184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Note: A Multi-Step Synthesis of 3-Cyclohexyl-2,2-dimethylpropanal from Cyclohexanemethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis of 3-Cyclohexyl-2,2-dimethylpropanal, a valuable aldehyde in organic synthesis, starting from the commercially available cyclohexanemethanol. The synthesis is a three-step process involving the conversion of the starting alcohol to an alkyl halide, followed by an enolate alkylation to construct the carbon skeleton, and concluding with an oxidation to yield the target aldehyde. This protocol offers detailed methodologies for each key transformation, along with a summary of expected yields and physicochemical properties of the key compounds.

Overall Synthetic Scheme

The synthesis of this compound from cyclohexanemethanol is achieved through the following three-step sequence:

-

Step 1: Bromination of Cyclohexanemethanol The primary alcohol, cyclohexanemethanol, is converted to its corresponding bromide, cyclohexylmethyl bromide, using phosphorus tribromide.

-

Step 2: Alkylation of Isobutyraldehyde The magnesium enolate of an isobutyraldehyde-derived imine is alkylated with cyclohexylmethyl bromide to form the intermediate alcohol, 3-cyclohexyl-2,2-dimethylpropan-1-ol.

-

Step 3: Oxidation of 3-Cyclohexyl-2,2-dimethylpropan-1-ol The intermediate alcohol is oxidized to the final product, this compound, using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC).

Experimental Protocols

Step 1: Synthesis of Cyclohexylmethyl Bromide

Principle: The hydroxyl group of cyclohexanemethanol is substituted with a bromine atom using phosphorus tribromide (PBr₃) in the presence of pyridine to neutralize the HBr byproduct.

Materials:

-

Cyclohexanemethanol

-

Toluene

-

Pyridine

-

Phosphorus tribromide (PBr₃)

-

5% Sodium hydroxide solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

20 L four-neck flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Cooling bath (ice/water)

Procedure:

-

To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.

-

Cool the reaction mixture to 0-10 °C using a cooling bath.

-

Slowly add a mixture of 1.66 kg of phosphorus tribromide in 7 L of toluene via a dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 1 hour.[1][2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.

-

Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution.

-

Perform a liquid-liquid separation and extract the aqueous phase twice with 4 L of toluene.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield cyclohexylmethyl bromide.

Expected Yield: Approximately 33.3% (722.8 g) with a purity of 97.5%.[1][2]

Step 2: Synthesis of 3-Cyclohexyl-2,2-dimethylpropan-1-ol

Principle: This step involves the alkylation of the magnesium enolate of an N-(2-methylpropylidene)-tert-butylamine imine (formed from isobutyraldehyde) with cyclohexylmethyl bromide. The resulting imine is then hydrolyzed to the corresponding alcohol. This method is adapted from a procedure for the alkylation of isobutyraldehyde with benzyl bromide.

Part A: Formation of N-(2-methylpropylidene)-tert-butylamine

-

In a flask, combine 0.5 mole of tert-butylamine and 15 ml of water.

-

Add 0.5 mole of isobutyraldehyde dropwise.

-

Allow the mixture to stand at room temperature for 1 hour.

-

Separate the aqueous layer and add anhydrous potassium carbonate to the organic layer.

-

Filter and distill the mixture to obtain N-(2-methylpropylidene)-tert-butylamine.

Part B: Alkylation and Hydrolysis

-

Prepare a solution of 0.05 mole of ethylmagnesium bromide in 37 ml of anhydrous tetrahydrofuran (THF) in a nitrogen-flushed flask.

-

Add a solution of 0.0567 mole of N-(2-methylpropylidene)-tert-butylamine in 5 ml of THF.

-

Reflux the mixture for 12-14 hours.

-

Cool the reaction mixture to room temperature and add 0.05 mole of cyclohexylmethyl bromide in 5 ml of THF.

-

Reflux the mixture for another 12-14 hours.

-

Cool the reaction to room temperature and pour it into a mixture of 100 g of crushed ice and 100 ml of ether.

-

Acidify the mixture to a pH of 1-2 with 10% hydrochloric acid.

-

Separate the layers and extract the aqueous layer with two 50 ml portions of ether.

-

Combine the organic extracts and wash with 5% hydrochloric acid, followed by saturated brine until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

Purify the residue by vacuum distillation to obtain 3-cyclohexyl-2,2-dimethylpropan-1-ol.

Step 3: Synthesis of this compound

Principle: The secondary alcohol, 3-cyclohexyl-2,2-dimethylpropan-1-ol, is oxidized to the target aldehyde using Pyridinium Chlorochromate (PCC), a mild oxidizing agent that prevents over-oxidation to the carboxylic acid.

Materials:

-

3-Cyclohexyl-2,2-dimethylpropan-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

Anhydrous diethyl ether

-

Rotary evaporator

-

Stirring apparatus

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

-

Add Celite or silica gel to the suspension.

-

To this stirred suspension, add a solution of 3-cyclohexyl-2,2-dimethylpropan-1-ol (1 equivalent) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

-

Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Mass Spec (m/z) [M+H]⁺ |

| Cyclohexanemethanol |  | C₇H₁₄O | 114.19 | Colorless liquid | - |

| Cyclohexylmethyl Bromide |  | C₇H₁₃Br | 177.08 | Light yellow liquid | - |

| 3-Cyclohexyl-2,2-dimethylpropan-1-ol |  | C₁₁H₂₂O | 170.29[3] | - | - |

| This compound |  | C₁₁H₂₀O | 168.28 | - | 169.15869[4] |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Cyclohexyl-2-methylpropanal | C10H18O | CID 228994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Cyclohexyl-2,2-dimethylpropan-1-ol | C11H22O | CID 57458184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H20O) [pubchemlite.lcsb.uni.lu]

Application Note: Grignard Reaction with 3-Cyclohexyl-2,2-dimethylpropanal for the Synthesis of Novel Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide variety of carbonyl compounds.[1][2][3] This application note details a protocol for the Grignard reaction of 3-Cyclohexyl-2,2-dimethylpropanal with a suitable Grignard reagent, such as methylmagnesium bromide, to yield 4-Cyclohexyl-3,3-dimethyl-2-butanol. This secondary alcohol, with its sterically hindered environment, represents a valuable building block for the synthesis of novel chemical entities in drug discovery and materials science. The steric hindrance provided by the cyclohexyl and gem-dimethyl groups can impart unique properties to molecules, influencing their conformational rigidity, metabolic stability, and biological activity.

Reaction Principle

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.[4][5][6] The magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to afford the final secondary alcohol. Due to the significant steric hindrance around the carbonyl group in this compound, careful control of reaction conditions is crucial to favor the desired 1,2-addition and minimize potential side reactions such as enolization and reduction.[1][7]

Experimental Protocol

This protocol provides a generalized procedure for the Grignard reaction with this compound. Researchers should optimize the conditions based on the specific Grignard reagent used and the desired scale of the reaction.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of this compound in anhydrous diethyl ether or THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Grignard Addition: The Grignard reagent solution is added dropwise to the stirred solution of the aldehyde at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired secondary alcohol.

Quantitative Data

The following table summarizes representative data for the Grignard reaction of this compound with methylmagnesium bromide. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Grignard Reagent | Aldehyde | Product | Yield (%) | Purity (%) |

| 1 | Methylmagnesium bromide | This compound | 4-Cyclohexyl-3,3-dimethyl-2-butanol | 75-85 | >95 |

Experimental Workflow

The following diagram illustrates the key steps in the Grignard reaction protocol.

Caption: Experimental workflow for the Grignard reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the synthesis.

Caption: Logical flow of the Grignard synthesis.

Conclusion

This application note provides a comprehensive protocol for the successful execution of a Grignard reaction with the sterically hindered this compound. The resulting secondary alcohol is a versatile intermediate for further synthetic transformations. The provided workflow and logical diagrams offer a clear visual representation of the experimental process, aiding in the planning and execution of this important carbon-carbon bond-forming reaction. Careful attention to anhydrous conditions and reaction temperature is paramount for achieving high yields and purity.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. dalalinstitute.com [dalalinstitute.com]

Application Notes and Protocols for the Witt-ig Reaction of 3-Cyclohexyl-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Wittig reaction involving the sterically hindered aldehyde, 3-Cyclohexyl-2,2-dimethylpropanal. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4] However, substrates with significant steric hindrance, such as the title compound, can present challenges, potentially leading to lower yields and affecting stereoselectivity.[1][5] These notes offer insights into reaction optimization, expected outcomes, and detailed procedures to facilitate the successful application of this important transformation in research and development settings, particularly in the synthesis of complex molecules and potential pharmaceutical intermediates.

Introduction to the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic chemistry for the synthesis of alkenes. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide. The strong P=O double bond formed in the by-product provides the thermodynamic driving force for the reaction.

A key feature of the Wittig reaction is its ability to form a carbon-carbon double bond at a specific location, which is a significant advantage over other alkene synthesis methods that might produce mixtures of isomers.[6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Non-stabilized ylides, typically bearing alkyl or hydrogen substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[1][5] In contrast, stabilized ylides, which contain electron-withdrawing groups, typically yield (E)-alkenes.

The reaction of this compound, an aldehyde with significant steric bulk around the carbonyl group due to the neopentyl-like structure, presents an interesting case for the Wittig olefination. Understanding the interplay between the sterically demanding substrate and the chosen ylide is crucial for predicting and controlling the reaction's outcome.

Reaction Mechanism and Stereochemistry

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.

For non-stabilized ylides reacting with aldehydes, the formation of the (Z)-alkene is kinetically favored.[1][5] This preference is explained by the geometry of the transition state leading to the oxaphosphetane, where steric interactions are minimized.

Reaction Pathway:

Caption: General pathway of the Wittig reaction.

Experimental Protocols

Due to the steric hindrance of this compound, careful selection of reaction conditions is important. The following protocols are provided as a starting point for the Wittig olefination of this aldehyde with non-stabilized ylides.

Protocol 1: Methylenation using Methylenetriphenylphosphorane

This protocol describes the conversion of this compound to 1-Cyclohexyl-3,3-dimethyl-1-butene.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution (1.05 equivalents) dropwise via syringe over 10-15 minutes, maintaining the temperature below 5 °C. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).

-

Protocol 2: General Procedure for Non-stabilized Ylides (e.g., Ethylidenetriphenylphosphorane)

This protocol can be adapted for other non-stabilized ylides to synthesize corresponding disubstituted alkenes.

Materials:

-

Appropriate alkyltriphenylphosphonium halide (e.g., ethyltriphenylphosphonium bromide)

-

Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

This compound

-

Standard work-up and purification reagents as in Protocol 1.

Procedure:

-

Ylide Generation:

-

In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Add a solution of KHMDS or NaHMDS (1.05 equivalents) in THF dropwise.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

-

Wittig Reaction:

-

Cool the ylide solution back to -78 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

-

Data Presentation

The following table summarizes expected outcomes for the Wittig reaction of sterically hindered aldehydes with various non-stabilized ylides, based on literature for analogous substrates. The yields and stereoselectivity can be influenced by the specific reaction conditions.

| Ylide Precursor | Ylide | Aldehyde | Product | Expected Yield (%) | Expected Z:E Ratio |

| Methyltriphenylphosphonium bromide | Methylenetriphenylphosphorane | This compound | 1-Cyclohexyl-3,3-dimethyl-1-butene | 60-80 | N/A |

| Ethyltriphenylphosphonium bromide | Ethylidenetriphenylphosphorane | This compound | (Z/E)-1-Cyclohexyl-3,3-dimethyl-1-pentene | 50-70 | >95:5 |

| Propyltriphenylphosphonium bromide | Propylidenetriphenylphosphorane | This compound | (Z/E)-1-Cyclohexyl-3,3-dimethyl-1-hexene | 50-70 | >95:5 |

| Isopropyltriphenylphosphonium bromide | Isopropylidenetriphenylphosphorane | This compound | (Z/E)-1-Cyclohexyl-2,4,4-trimethyl-1-pentene | 30-50 | Variable |

Note: Yields and ratios are estimates based on reactions with sterically similar aldehydes and may require optimization for this specific substrate.

Visualizations

Experimental Workflow:

Caption: A typical workflow for the Wittig reaction.

Conclusion

The Wittig reaction of this compound provides a reliable method for the synthesis of novel sterically encumbered alkenes. While the steric hindrance of the aldehyde may necessitate longer reaction times and careful optimization of conditions to achieve high yields, the use of non-stabilized ylides is expected to favor the formation of the corresponding (Z)-alkenes with good selectivity. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and predictable synthesis of complex molecular architectures.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Wittig Olefination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Cannizzaro Reaction of 3-Cyclohexyl-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannizzaro reaction is a classic disproportionation reaction in organic chemistry, providing a valuable method for the conversion of non-enolizable aldehydes into a mixture of a primary alcohol and a carboxylic acid. This reaction is particularly useful for aldehydes that lack α-hydrogens, preventing aldol condensation under basic conditions. The reaction proceeds via a base-induced nucleophilic attack on the aldehyde carbonyl, followed by a hydride transfer.[1][2]

This document provides detailed application notes and a generalized protocol for the Cannizzaro reaction of 3-Cyclohexyl-2,2-dimethylpropanal, a sterically hindered aliphatic aldehyde. Due to the limited availability of specific experimental data for this particular substrate, the provided protocol is based on established procedures for analogous sterically hindered aldehydes, such as pivaldehyde.[3] Researchers should consider this protocol as a starting point and may need to optimize conditions to achieve desired yields and purity.

Reaction Overview

The Cannizzaro reaction of this compound involves the treatment of the aldehyde with a strong base, typically concentrated sodium or potassium hydroxide.[4] This results in the formation of 3-cyclohexyl-2,2-dimethylpropan-1-ol and the corresponding carboxylate salt, which upon acidification yields 3-cyclohexyl-2,2-dimethylpropanoic acid.

Reaction Scheme:

2 x this compound → 3-cyclohexyl-2,2-dimethylpropan-1-ol + 3-cyclohexyl-2,2-dimethylpropanoic acid

Data Presentation

Physical Properties of Reactant and Products

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| This compound |  | C₁₁H₂₀O | 168.28 | Liquid |

| 3-cyclohexyl-2,2-dimethylpropan-1-ol |  | C₁₁H₂₂O | 170.29[5] | Solid (Melting Point: 35 °C)[6] |

| 3-cyclohexyl-2,2-dimethylpropanoic acid |  | C₁₁H₂₀O₂ | 184.28 | Solid |

Predicted Spectroscopic Data

Due to the lack of specific experimental data for the products of the Cannizzaro reaction of this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, namely neopentyl alcohol and pivalic acid.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3-cyclohexyl-2,2-dimethylpropan-1-ol | ~3.3 | s | 2H | -CH₂OH |

| ~1.7 | m | 1H | Cyclohexyl-CH | |

| ~1.6 | m | 4H | Cyclohexyl-CH₂ | |

| ~1.2 | d | 2H | -CH₂-Cyclohexyl | |

| ~1.1 | m | 6H | Cyclohexyl-CH₂ | |

| ~0.9 | s | 6H | -C(CH₃)₂- | |

| 3-cyclohexyl-2,2-dimethylpropanoic acid | ~11-12 | br s | 1H | -COOH |

| ~1.7 | m | 1H | Cyclohexyl-CH | |

| ~1.6 | m | 4H | Cyclohexyl-CH₂ | |

| ~1.3 | d | 2H | -CH₂-Cyclohexyl | |

| ~1.2 | s | 6H | -C(CH₃)₂- | |

| ~1.1 | m | 6H | Cyclohexyl-CH₂ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| 3-cyclohexyl-2,2-dimethylpropan-1-ol | ~70 | -CH₂OH |

| ~45 | -CH₂-Cyclohexyl | |

| ~38 | Cyclohexyl-CH | |

| ~35 | -C(CH₃)₂- | |

| ~33 | Cyclohexyl-CH₂ | |

| ~26 | Cyclohexyl-CH₂ | |

| ~25 | Cyclohexyl-CH₂ | |

| ~22 | -C(CH₃)₂- | |

| 3-cyclohexyl-2,2-dimethylpropanoic acid | ~185 | -COOH |

| ~45 | -CH₂-Cyclohexyl | |

| ~40 | -C(CH₃)₂- | |

| ~38 | Cyclohexyl-CH | |

| ~33 | Cyclohexyl-CH₂ | |

| ~26 | Cyclohexyl-CH₂ | |

| ~25 | Cyclohexyl-CH₂ | |

| ~22 | -C(CH₃)₂- |

Experimental Protocols

Materials and Equipment

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), pellets

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent like dichloromethane)

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

-

Rotary evaporator

-

pH paper or pH meter

-

Standard purification apparatus (e.g., for distillation or recrystallization)

Generalized Reaction Protocol

Safety Precautions: This reaction involves the use of a highly concentrated strong base, which is corrosive and can cause severe burns. Concentrated hydrochloric acid is also highly corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (2.0 eq.) in a minimal amount of deionized water to create a concentrated solution.

-

Addition of Aldehyde: To the stirred, and potentially cooled, basic solution, add this compound (1.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary significantly depending on the substrate and concentration. For sterically hindered aldehydes, prolonged heating (several hours to overnight) may be necessary.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up - Separation of Alcohol and Carboxylate:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). The alcohol product will partition into the organic layer, while the carboxylate salt will remain in the aqueous layer.

-

-

Isolation of the Alcohol:

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-cyclohexyl-2,2-dimethylpropan-1-ol.

-

-

Isolation of the Carboxylic Acid:

-

Cool the aqueous layer from the initial extraction in an ice bath.

-

Slowly and carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), checking with pH paper or a pH meter. The 3-cyclohexyl-2,2-dimethylpropanoic acid will precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

-

Purification:

-

The crude alcohol can be purified by distillation under reduced pressure or by recrystallization.

-

The crude carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., water or a mixed solvent system).

-

Visualizations

Cannizzaro Reaction Mechanism

Caption: Mechanism of the Cannizzaro Reaction.

Experimental Workflow

References

Application Note: High-Yield Synthesis of 2,2-dimethyl-3-cyclohexyl-1-propanol via Aldehyde Reduction

Abstract

This application note details robust and efficient protocols for the reduction of 3-cyclohexyl-2,2-dimethylpropanal to its corresponding primary alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceuticals and fragrance compounds.[1][2] Two primary methods are presented, utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively.[3][4][5] An alternative method employing catalytic hydrogenation is also discussed. Detailed experimental procedures, safety considerations, and comparative data are provided to enable researchers to select the optimal conditions for their specific needs.

Introduction

The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry. 2,2-dimethyl-3-cyclohexyl-1-propanol is a valuable compound, and its synthesis from this compound is a key step that requires a reliable and high-yielding reduction method. The starting aldehyde possesses a neopentyl-like structure, which can introduce steric hindrance around the carbonyl group. This application note outlines two well-established protocols using common hydride reducing agents, sodium borohydride and lithium aluminum hydride, which are known to efficiently reduce aldehydes to primary alcohols.[3][4][5] Additionally, catalytic hydrogenation is presented as a scalable and environmentally friendly alternative.

Materials and Methods

Reagents and Solvents

-

This compound (≥95%)

-

Sodium borohydride (NaBH₄, ≥98%)

-

Lithium aluminum hydride (LiAlH₄, ≥95%)

-

Methanol (anhydrous, ≥99.8%)

-

Ethanol (anhydrous, ≥99.5%)

-

Diethyl ether (anhydrous, ≥99.7%)

-

Tetrahydrofuran (THF, anhydrous, ≥99.9%)

-

Hydrochloric acid (HCl, 1 M aqueous solution)

-

Sodium sulfate (anhydrous, granular)

-

Magnesium sulfate (anhydrous, powder)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen gas (H₂, high purity)

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

-

Apparatus for column chromatography

-

High-pressure hydrogenation vessel (for catalytic hydrogenation)

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a safe and convenient choice for the reduction of aldehydes.[6][7][8] It is tolerant to protic solvents, simplifying the experimental setup and work-up.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 54.8 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.07 g, 54.8 mmol, 1.0 equivalent) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid (50 mL) to quench the excess NaBH₄ and neutralize the reaction.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the resulting aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude alcohol by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 2,2-dimethyl-3-cyclohexyl-1-propanol.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent that rapidly reduces aldehydes to primary alcohols.[5][9][10] Due to its high reactivity with water and protic solvents, this reaction must be conducted under anhydrous conditions.

Procedure:

-

Set up a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, under an inert atmosphere.

-

Add anhydrous diethyl ether (80 mL) to the flask, followed by the careful addition of lithium aluminum hydride (1.04 g, 27.4 mmol, 0.5 equivalents) in portions.

-

In the dropping funnel, prepare a solution of this compound (10.0 g, 54.8 mmol) in anhydrous diethyl ether (20 mL).

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

-

Water (1.0 mL)

-

15% aqueous sodium hydroxide (1.0 mL)

-

Water (3.0 mL)

-

-

Stir the resulting white suspension vigorously for 30 minutes at room temperature.

-

Filter the granular precipitate through a pad of Celite and wash the filter cake with diethyl ether (3 x 20 mL).

-

Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by flash column chromatography as described in Protocol 1.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aldehydes, particularly on a larger scale.[4]

Procedure:

-

In a high-pressure hydrogenation vessel, combine this compound (10.0 g, 54.8 mmol), ethanol (100 mL), and 10% palladium on carbon (0.5 g, 5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Results and Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound.

| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: LiAlH₄ Reduction | Protocol 3: Catalytic Hydrogenation |

| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride | H₂ with 10% Pd/C |

| Solvent | Methanol | Anhydrous Diethyl Ether/THF | Ethanol |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2-4 hours | 1-2 hours | 12-24 hours |

| Work-up | Acidic Quench & Extraction | Fieser Work-up & Filtration | Filtration |

| Expected Yield | > 90% | > 95% | > 95% |

| Safety | Low | High (Pyrophoric Reagent) | High (Flammable Gas) |

| Notes | Slower reaction due to steric hindrance is possible. | Requires strict anhydrous conditions. | Longer reaction times. |

Visualization of Experimental Workflows

Caption: Workflow for NaBH₄ and LiAlH₄ Reduction Protocols.

Caption: Workflow for the Catalytic Hydrogenation Protocol.

Discussion

Both sodium borohydride and lithium aluminum hydride are highly effective for the reduction of this compound. The choice between these reagents will depend on the specific laboratory capabilities and safety considerations. NaBH₄ is generally safer and requires a simpler work-up procedure. LiAlH₄ is more powerful and offers a faster reaction time but demands strict anhydrous conditions and a careful quenching procedure. Catalytic hydrogenation is an excellent alternative, especially for larger-scale synthesis, offering high yields and avoiding the need for stoichiometric metallic reagents.

Conclusion

The protocols described in this application note provide reliable and high-yielding methods for the synthesis of 2,2-dimethyl-3-cyclohexyl-1-propanol from this compound. These procedures are suitable for a range of laboratory settings, from small-scale research to process development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: 3-Cyclohexyl-2,2-dimethylpropanal in Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Cyclohexyl-2,2-dimethylpropanal, a synthetic aldehyde with potential applications in the fragrance industry. This document outlines its chemical properties, a representative synthesis protocol, and methodologies for its evaluation and application in fragrance compositions.

Introduction

This compound is a specialty chemical primarily synthesized as an intermediate for its corresponding alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol. The alcohol is noted for its desirable "muguet" (lily-of-the-valley) fragrance profile. As is common in perfumery, aldehydes often possess distinct and powerful olfactory characteristics and can be used to impart unique top notes or modify the overall scent profile of a fragrance. Aliphatic aldehydes, in particular, are known for their waxy, citrus, and fresh notes. While the alcohol derivative is more extensively documented as a fragrance ingredient, the aldehyde precursor holds significant potential for use in fine fragrances, personal care products, and air care applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its corresponding alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol, are presented below. Data is sourced from computational predictions where experimental values are unavailable.

| Property | This compound | 2,2-dimethyl-3-cyclohexyl-1-propanol | Data Source |

| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₂O | PubChem |

| Molecular Weight | 168.28 g/mol | 170.30 g/mol | PubChem |

| IUPAC Name | This compound | 3-cyclohexyl-2,2-dimethylpropan-1-ol | PubChem |

| CAS Number | 1782276-58-7 | 899834-70-9 | Sigma-Aldrich, PubChem |

| Predicted XlogP | 3.7 | 3.8 | PubChem |

| Predicted Boiling Point | Not Available | Not Available | - |